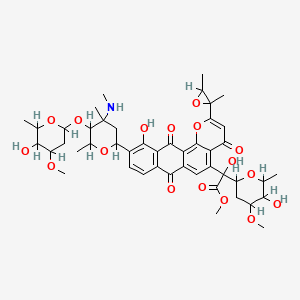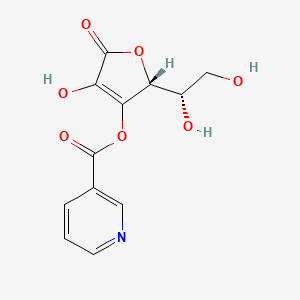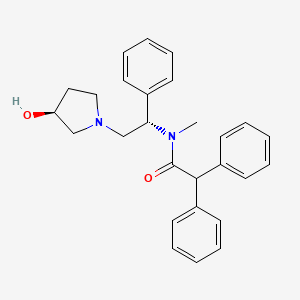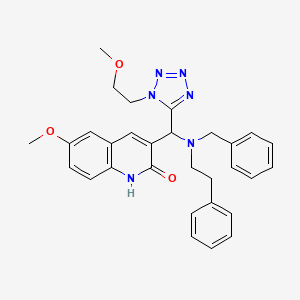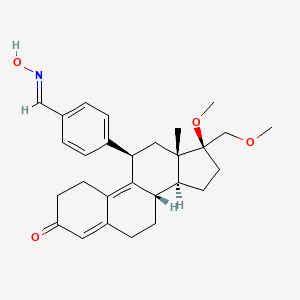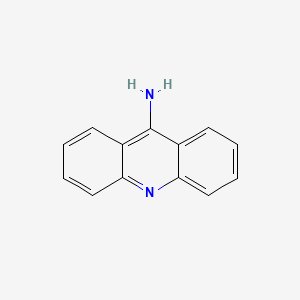
9-Aminoacridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Aminacrin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Aminacrin wird aufgrund seiner starken Fluoreszenzeigenschaften als fluoreszierende Sonde in verschiedenen chemischen Analysen verwendet.
Biologie: Es wird als Mutagen in genetischen Studien verwendet, um Mutationen in der DNA zu induzieren. Seine Wechselwirkung mit DNA macht es zu einem wertvollen Werkzeug bei der Untersuchung der DNA-Struktur und -funktion.
Medizin: Klinisch wird Aminacrin als topisches Antiseptikum zur Behandlung von Hautinfektionen verwendet. Es wird auch in Kombination mit anderen Verbindungen für seine keimtötenden Eigenschaften verwendet.
Industrie: Aminacrin wird aufgrund seiner leuchtenden Farbe und Stabilität bei der Herstellung von Farbstoffen und Pigmenten verwendet .
Wirkmechanismus
Aminacrin übt seine Wirkung hauptsächlich durch seine Wechselwirkung mit DNA aus. Es interkaliert zwischen DNA-Basenpaaren und verursacht Frameshift-Mutationen. Diese Wechselwirkung stört die normale Funktion der DNA, was zu mutagenen Effekten führt. Darüber hinaus ermöglichen die Fluoreszenzeigenschaften von Aminacrin, es als intrazellulären pH-Indikator zu verwenden, wobei es seine Farbe je nach pH-Wert der Umgebung ändert .
Wirkmechanismus
Target of Action
9-Aminoacridine (9AA) primarily targets the DNA of cells and the Phosphoinositide 3-kinase (PI3K) family . It has a base specificity for A-T pairs . It also targets the PI3K/AKT/mTOR, NF-kappa B, and p53 pathways .
Mode of Action
9AA interacts with its targets primarily through DNA intercalation . This process involves the insertion of the planar 9AA molecule between the base pairs of the DNA helix, causing the helical structure to unwind . This interaction with DNA can lead to the inhibition of topoisomerase II, resulting in apoptosis and cell death .
Biochemical Pathways
9AA affects several biochemical pathways. It inhibits the prosurvival AKT/mammalian target of rapamycin (mTOR) pathway that lies downstream of PI3K . It also simultaneously suppresses nuclear factor-kappaB (NF-kappaB) and activates p53 signaling . These pathways are frequently deregulated in cancer, and their simultaneous targeting by 9AA could result in efficacious and selective killing of transformed cells .
Pharmacokinetics
The pharmacokinetics of 9AA have been studied in mice. After a 60 mg/kg oral dose of 9AA, it was found to penetrate the blood–brain barrier, yielding peak concentrations of 0.25 μM and 0.6 μM in the brain . Peak plasma concentrations were determined to be 2.25 μM and 20.38 μM . The bioavailability was calculated to be 83.8% .
Result of Action
The action of 9AA results in significant cellular effects. It has been found to induce growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice . It also inhibits both transcription and maturation of pre-rRNA, thereby rapidly abolishing ribosome biogenesis .
Action Environment
The action of 9AA can be influenced by environmental factors. For instance, the planar structure of 9AA allows it to intercalate into double-stranded DNA, which is quite likely due to the planar form . This suggests that the structural environment of the DNA can influence the efficacy of 9AA. Furthermore, the presence of other bioactive substances such as DNA repair protein inhibitors can enhance the preventive action of 9AA against cancer .
Vorbereitungsmethoden
Aminacrin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Acridin mit Ammoniak unter Hochtemperatur- und Hochdruckbedingungen. Die Reaktion verläuft typischerweise wie folgt:
Acridin-Synthese: Acridin wird aus Anthranilsäure durch eine Reihe von Reaktionen synthetisiert, die Cyclisierung und Oxidation umfassen.
Aminierung: Acridin wird dann bei hohen Temperaturen (etwa 300 °C) und Drücken mit Ammoniak umgesetzt, um die Aminogruppe einzuführen und Aminacrin zu bilden.
Industrielle Produktionsverfahren umfassen oft ähnliche Prozesse, werden jedoch für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Aminacrin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Aminacrin kann oxidiert werden, um Acridon-Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Die Reduktion von Aminacrin kann zur Bildung von Dihydro-Derivaten führen. Reduktionsmittel wie Natriumborhydrid werden üblicherweise verwendet.
Substitution: Aminacrin kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird. Beispielsweise kann eine Halogenierung unter Verwendung von Halogenierungsmitteln wie Chlor oder Brom erfolgen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .
Vergleich Mit ähnlichen Verbindungen
Aminacrin gehört zu einer Klasse von Verbindungen, die als Aminoacridine bekannt sind. Ähnliche Verbindungen sind:
Chinacrin: Ein weiteres Aminoacridin-Derivat, das als Antimalariamittel und Antihelminthikum verwendet wird.
Proflavin: Ein Acridin-Derivat, das als Desinfektionsmittel und Antiseptikum verwendet wird.
Acriflavin: Wird als Antiseptikum und zur Behandlung von Protozoeninfektionen verwendet.
Im Vergleich zu diesen Verbindungen ist Aminacrin aufgrund seiner starken Fluoreszenz und seiner starken mutagenen Aktivität einzigartig, was es besonders nützlich für die genetische und biochemische Forschung macht .
Eigenschaften
IUPAC Name |
acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGFWWJLMVZSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024456 | |
| Record name | 9-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
90-45-9 | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Aminoacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacridine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-AMINOACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-AMINOACRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Aminoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
466 °F (NTP, 1992) | |
| Record name | 9-AMINOACRIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19746 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-Aminoacridine primarily interacts with DNA through intercalation. [, , , , , , ] This means that the planar aromatic ring system of the molecule inserts itself between the stacked base pairs of the DNA double helix. [, , ] This intercalation disrupts DNA structure and function, interfering with processes such as DNA replication, transcription, and repair. [, , , , , ] This disruption can lead to frameshift mutations, particularly in G:C rich regions. [, , , ] 9-Aminoacridine has also been shown to interact with topoisomerase II, a key enzyme involved in DNA topology, leading to DNA strand breaks and ultimately, cell death. []
A:
- Spectroscopic data:
- UV-Vis absorption: Exhibits characteristic absorption bands, with shifts observed upon binding to DNA. [, , , ]
- Fluorescence: Exhibits pH-sensitive fluorescence, with quenching observed upon binding to biological membranes, including those of mitochondria. [, , , ]
- NMR: Proton NMR studies have been used to investigate the interaction of 9-aminoacridine with DNA oligomers, particularly those containing bulged bases. []
- ESR: Spin-labeled derivatives of 9-aminoacridine have been used to study its interaction with DNA using electron spin resonance (ESR) spectroscopy. [, ]
ANone: While detailed information on material compatibility is limited within the provided research, 9-aminoacridine's stability and application vary depending on the environment:
- pH: Its fluorescence is pH-dependent, making it useful as a pH probe in biological systems. [, , , , ]
- Ionic Strength: The fluorescence of 9-aminoacridine is sensitive to the presence of cations, particularly divalent cations like Ca2+ and Mg2+. [, , ] This property has been utilized to study the electrical diffuse layer associated with biological membranes. [, ]
- Temperature: Low temperature can enhance the efficacy of certain compounds, including 9-aminoacridine, in rescuing the function of mutant CFTR chloride channels. []
A: Yes, computer-assisted model-building has been employed to investigate the DNA intercalation model of 9-aminoacridine derivatives, particularly in the context of DNA cross-linking. [] This approach has helped visualize and understand how structural modifications to 9-aminoacridine affect its interaction with DNA. []
ANone: Modifications to the 9-aminoacridine structure significantly influence its activity:
- Position of Nitro Group: The presence and position of a nitro group are critical for DNA cross-linking ability. 1-nitro derivatives are active, while those with the nitro group at other positions or lacking it are not. []
- Chain Length of 9-aminoacridine Carboxamides: Longer chain lengths in platinum complexes lead to a DNA sequence specificity closer to cisplatin, while shorter chains show greater divergence. []
- Presence of 4-Carboxamide Group: This group significantly increases selectivity for GC-rich DNA sequences compared to other acridine derivatives. []
- 6-Chloro and 2-Methoxy Substituents: These modifications influence toxicity to leukemia cells and interaction with Escherichia coli DNA-primed RNA polymerase. []
- Bulky Substituents: The introduction of bulky groups at specific positions can hinder alkylation at the 10-position of the acridine ring. []
A: While specific stability data for 9-aminoacridine is limited in the provided research, its conjugation with biomolecules like peptides and proteins has been explored to potentially enhance its activity, bioavailability, and applicability. []
ANone: The provided research papers primarily focus on the scientific aspects of 9-aminoacridine. Information regarding SHE regulations falls outside the scope of these studies.
- Cellular Uptake: 9-Aminoacridine can readily cross cell membranes and accumulate in acidic compartments, as demonstrated by its use in studying the pH of hamster sperm acrosomes. []
ANone:
- In vitro: 9-Aminoacridine and its derivatives have shown promising in vitro activity against various cancer cell lines, including leukemia L1210 cells. [, , , ] Studies have investigated their effects on cell growth inhibition, cell cycle arrest, apoptosis, and autophagy. []
- In vivo: The antitumor properties of 9-aminoacridine derivatives have been evaluated in mice bearing sarcoma 180 tumors. []
- Clinical Trials: While some 9-aminoacridine derivatives, like amsacrine (m-AMSA), have been used clinically as antitumor agents, specific clinical trial data for 9-aminoacridine itself is not provided in these studies. []
A: Research indicates that certain 9-aminoacridine platinum complexes exhibit activity against cisplatin-resistant cancer cell lines. [] This activity is attributed to their distinct DNA binding properties and the formation of different DNA adducts compared to cisplatin, potentially enabling them to overcome cisplatin resistance mechanisms. [, ]
A: Researchers have explored conjugating 9-aminoacridine to biomolecules like peptides and proteins as a strategy to modulate its activity and potentially enhance its delivery to specific targets. [] Additionally, the use of zeolites as carriers for 9-aminoacridine has been investigated to improve its delivery and anticancer efficacy. []
ANone: The provided research papers primarily focus on the mechanisms of action and DNA binding properties of 9-aminoacridine and its derivatives. Information regarding specific biomarkers or diagnostics is not extensively covered.
ANone: Several analytical techniques have been employed to investigate 9-aminoacridine and its interactions:
- Spectroscopy:
- UV-Vis spectrophotometry has been used to study the binding of 9-aminoacridine to DNA, with spectral changes providing information on the binding mode and affinity. [, , , , ]
- Fluorescence spectroscopy is frequently used to monitor 9-aminoacridine interactions with biological membranes, as its fluorescence is sensitive to pH and the presence of cations. [, , , , , ]
- Electron spin resonance (ESR) spectroscopy, utilizing spin-labeled 9-aminoacridine derivatives, has been employed to study its interaction with DNA and provide insights into binding dynamics. [, ]
- Chromatography:
- Electrochemistry:
- Mass Spectrometry:
- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) has been employed to analyze lipids in archaeal membranes using 9-aminoacridine as a matrix. [] It has also been used to detect choline and phosphatidic acid, products of phospholipase D activity, again utilizing 9-aminoacridine as a matrix. []
- Other techniques:
- Polymerase stop assays have been used to assess the DNA sequence specificity of 9-aminoacridine derivatives. []
- Alkaline elution technique has been employed to study the DNA damage induced by 9-aminoacridine and its analogs. []
- Single-molecule force spectroscopy has been utilized to investigate the ability of 9-aminoacridine derivatives to crosslink DNA. []
- Circular dichroism (CD) and linear dichroism (LD) spectroscopy have been used to study the interaction of 9-aminoacridine with DNA and polynucleotides, providing insights into binding geometry and effects on DNA structure. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)
